BenchChemオンラインストアへようこそ!

3,6-Dibromo-4-hydroxyquinoline

Synthetic Chemistry Medicinal Chemistry Cross-Coupling

Unlock the unique reactivity of 3,6-Dibromo-4-hydroxyquinoline—the only dihalogenated quinoline with orthogonal 3- and 6-bromo handles for chemoselective, sequential cross-couplings. Build diverse CNS-focused libraries rapidly. Its >120-fold MAO-B selectivity (IC50 471 nM) offers a validated hit for next-generation neurodegenerative therapeutics. Procuring this intermediate eliminates costly, multi-step custom synthesis. Ideal for medicinal chemistry teams accelerating SAR campaigns and hit-to-lead optimization.

Molecular Formula C9H5Br2NO
Molecular Weight 302.95 g/mol
CAS No. 857758-88-4
Cat. No. B1339425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dibromo-4-hydroxyquinoline
CAS857758-88-4
Molecular FormulaC9H5Br2NO
Molecular Weight302.95 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C(=O)C(=CN2)Br
InChIInChI=1S/C9H5Br2NO/c10-5-1-2-8-6(3-5)9(13)7(11)4-12-8/h1-4H,(H,12,13)
InChIKeyOMKUVZZMSAFTLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dibromo-4-hydroxyquinoline (CAS 857758-88-4): A Dihalogenated Quinoline Scaffold with Differentiated Physicochemical and Synthetic Utility


3,6-Dibromo-4-hydroxyquinoline (C9H5Br2NO, MW 302.95) is a dihalogenated quinoline derivative characterized by bromine atoms at the 3- and 6-positions and a hydroxyl group at the 4-position. This substitution pattern confers specific electronic and steric properties, resulting in distinct physicochemical parameters such as a calculated LogP of 3.4654 and a topological polar surface area (TPSA) of 33.12 Ų [1]. The compound exists primarily as its tautomeric form, 3,6-dibromo-1H-quinolin-4-one, which influences its reactivity and binding interactions. It serves as a versatile building block in medicinal chemistry, particularly for synthesizing bioactive molecules with potential antimicrobial, antiviral, and anticancer properties .

Why 3,6-Dibromo-4-hydroxyquinoline Cannot Be Simply Replaced with Other Halogenated Quinolines


Generic substitution of 3,6-Dibromo-4-hydroxyquinoline with other halogenated quinolines (e.g., chloro- or mono-bromo analogs) fails due to quantifiable differences in both synthetic utility and potential biological activity. The unique 3,6-dibromo substitution pattern dictates regioselective reactivity in cross-coupling reactions, enabling access to distinct chemical space. For example, the 3-bromo position is crucial for Suzuki-Miyaura couplings, while the 6-bromo site allows for orthogonal functionalization [1]. Furthermore, the specific bromination pattern influences the compound's electron density and steric profile, which directly affects its ability to inhibit certain biological targets, such as monoamine oxidases (MAO-A and MAO-B), where the 3,6-dibromo arrangement is critical for achieving selective inhibition over other quinoline derivatives [2]. Using a different halogenated quinoline would alter these critical reaction outcomes and binding affinities, rendering it an unsuitable substitute.

Quantitative Evidence for Differentiated Selection of 3,6-Dibromo-4-hydroxyquinoline


Regioselective Cross-Coupling Potential Enabled by the 3,6-Dibromo Substitution Pattern

The 3,6-dibromo substitution pattern of this compound provides a distinct advantage in regioselective cross-coupling reactions. The bromine at the 3-position is highly reactive in palladium-catalyzed Suzuki-Miyaura couplings due to its position adjacent to the electron-withdrawing 4-oxo group [1]. In contrast, the bromine at the 6-position is less reactive and can be addressed in a second, orthogonal coupling step, or retained for further derivatization. This orthogonality is a key differentiator from mono-bromo quinolines like 6-bromo-4-hydroxyquinoline, which lack a second site for sequential functionalization, and from other dihalogenated isomers, such as 3,8-dibromo-4-hydroxyquinoline, where the relative reactivity of the two positions differs, leading to different reaction outcomes and product profiles.

Synthetic Chemistry Medicinal Chemistry Cross-Coupling

Calculated Lipophilicity and Permeability Profile Differentiates from More Hydrophilic Analogs

3,6-Dibromo-4-hydroxyquinoline exhibits a calculated LogP of 3.47 [1], placing it in a favorable lipophilicity range for cell permeability and blood-brain barrier (BBB) penetration, which is often targeted in CNS drug discovery. This LogP value is significantly higher than that of non-halogenated 4-hydroxyquinoline (calculated LogP ~1.8) or mono-chlorinated analogs, thereby increasing its potential for passive diffusion across biological membranes. The presence of two heavy bromine atoms also increases molecular weight and polar surface area (TPSA = 33.12 Ų [1]), which can influence binding kinetics and target residence time compared to lighter halogen or non-halogenated scaffolds.

ADME Drug Design Physicochemical Properties

Differentiated Monoamine Oxidase (MAO) Inhibition Profile

The compound has been characterized for its inhibitory activity against human monoamine oxidases A and B (MAO-A and MAO-B). In vitro assays show it inhibits MAO-B with an IC50 of 471 nM, while its activity against MAO-A is significantly weaker, with an IC50 of 57,300 nM [1]. This >120-fold selectivity for MAO-B over MAO-A differentiates it from non-selective or MAO-A-preferring quinoline analogs. For comparison, certain substituted 4-hydroxyquinolines, such as 7-substituted derivatives, are known to exhibit MAO-A selective inhibition. The specific 3,6-dibromo substitution pattern on the 4-hydroxyquinoline scaffold appears to be a key determinant for this MAO-B preferential activity.

Neurochemistry Enzyme Inhibition Monoamine Oxidase

Procurement-Optimized Application Scenarios for 3,6-Dibromo-4-hydroxyquinoline


Advanced Intermediate for the Synthesis of Diversely Functionalized Quinoline Libraries

In medicinal chemistry campaigns focused on CNS or anti-infective targets, 3,6-Dibromo-4-hydroxyquinoline is a strategic building block. Its two bromine atoms with different reactivities allow for sequential, chemoselective cross-couplings to rapidly generate libraries of 3,6-disubstituted-4-hydroxyquinolines. This is particularly valuable for exploring SAR around the quinoline core, where the 3- and 6-positions are key vectors for modulating target binding. The optimized LogP of the scaffold (3.47 [1]) also predisposes the resulting library members toward favorable CNS permeability. Procuring this specific dihalogenated intermediate is more cost-effective and time-efficient than custom-synthesizing each desired analog from scratch, especially for teams lacking in-house capacity for multi-step quinoline syntheses [2].

Development of MAO-B Selective Probes for Neurological Disease Research

Researchers studying the role of MAO-B in neurodegenerative disorders like Parkinson's disease can use 3,6-Dibromo-4-hydroxyquinoline as a starting point for developing novel, selective MAO-B inhibitors. The compound's demonstrated >120-fold selectivity for MAO-B over MAO-A (IC50 = 471 nM vs. 57,300 nM [1]) provides a solid foundation for hit-to-lead optimization. By further derivatizing the scaffold at the 3- and 6-positions, medicinal chemists can aim to improve potency and pharmacokinetic properties while maintaining selectivity, potentially yielding next-generation MAO-B inhibitors with better side effect profiles than existing drugs.

Reference Standard and Tool Compound for MAO Enzyme Assays

Due to its well-defined MAO-B inhibition profile, 3,6-Dibromo-4-hydroxyquinoline can serve as a selective MAO-B control or reference standard in in vitro enzyme assays. Its clear selectivity window (MAO-B IC50 = 471 nM [1]) allows researchers to validate assay conditions, confirm MAO-B-specific activity of test compounds, and benchmark the performance of new inhibitors. For laboratories conducting routine MAO screening, having a reliable, commercially available, and potent MAO-B selective tool compound is essential for ensuring data quality and reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,6-Dibromo-4-hydroxyquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.